molecular formula C18H27N3O3S2 B319958 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide

Cat. No.: B319958
M. Wt: 397.6 g/mol
InChI Key: LTLAQWJZQCFIFR-UHFFFAOYSA-N
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Description

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butylsulfamoyl group, a phenyl ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-tert-butylsulfamoylphenyl isothiocyanate with cyclohexanecarboxylic acid in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through covalent modification or competitive binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}benzamide
  • N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}acetate

Uniqueness

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O3S2

Molecular Weight

397.6 g/mol

IUPAC Name

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H27N3O3S2/c1-18(2,3)21-26(23,24)15-11-9-14(10-12-15)19-17(25)20-16(22)13-7-5-4-6-8-13/h9-13,21H,4-8H2,1-3H3,(H2,19,20,22,25)

InChI Key

LTLAQWJZQCFIFR-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Origin of Product

United States

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